(R)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(methylthio)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction of the amine group can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies investigating the biological activity of chiral amines and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group and the chiral amine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(3-(Methylthio)phenyl)ethan-1-amine: The non-chiral version of the compound.
1-(3-(Methylthio)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties compared to its enantiomer or non-chiral analogs.
Properties
CAS No. |
368447-79-4 |
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Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.73 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
FKRRLYWDTZYAKM-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)SC)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl |
Origin of Product |
United States |
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